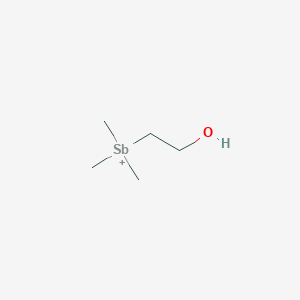
Antimony choline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony choline is a chemical compound with the molecular formula C5H14OSb+ and a molecular weight of 211.92 g/mol. This compound is also known by its CAS number 81435-66-7 It is a stibonium ion, which is a type of organoantimony compound
Vorbereitungsmethoden
The synthesis of Antimony choline typically involves the reaction of antimony trichloride with trimethylamine and 2-chloroethanol. The reaction conditions often require a controlled environment to ensure the proper formation of the stibonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Antimony choline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the stibonium ion to lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antimony choline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Antimony choline involves its interaction with molecular targets in biological systems. The stibonium ion can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Antimony choline can be compared with other organoantimony compounds, such as triphenylstibine and antimony pentachloride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications. For example, triphenylstibine is commonly used as a ligand in coordination chemistry, while antimony pentachloride is a strong Lewis acid used in various chemical reactions .
Eigenschaften
CAS-Nummer |
81435-66-7 |
|---|---|
Molekularformel |
C5H14OSb+ |
Molekulargewicht |
211.92 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)stibanium |
InChI |
InChI=1S/C2H5O.3CH3.Sb/c1-2-3;;;;/h3H,1-2H2;3*1H3;/q;;;;+1 |
InChI-Schlüssel |
HEUNVZPIHWLOQP-UHFFFAOYSA-N |
SMILES |
C[Sb+](C)(C)CCO |
Kanonische SMILES |
C[Sb+](C)(C)CCO |
Synonyme |
antimony choline Sb-choline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















